Mucidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Antibiotic: Mucidin was historically used as a name for an antibiotic isolated from certain fungi. Research on this antibiotic focused on its properties and potential applications. However, further studies revealed limitations, and it is not a commonly used antibiotic today.

- Protein: Mucidin can also refer to a specific protein found in the cell walls of some fungi. Current research on mucidin proteins investigates their role in fungal biology and their potential interactions with other organisms.

Limitations of Mucidin as an Antibiotic

More research is needed to determine its effectiveness against specific fungal strains, potential side effects, and how it compares to other antifungal medications.

Mucidin Protein Research

Current research on mucidin proteins focuses on their function within the fungal cell wall and their interactions with other organisms. Mucidin proteins are thought to play a role in maintaining fungal cell wall integrity and may be involved in fungal defense mechanisms [2: ].

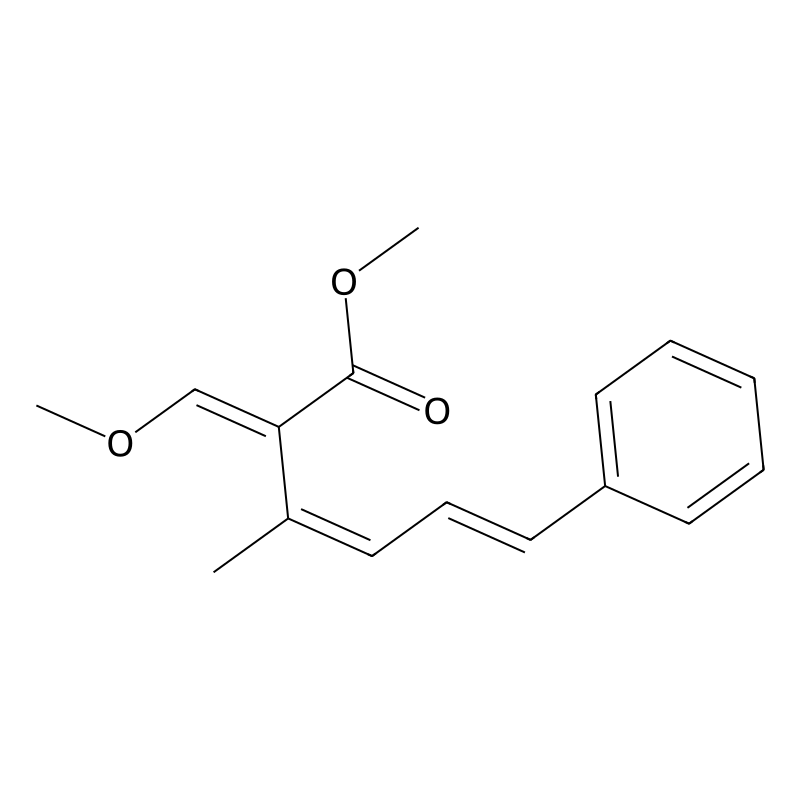

Mucidin is a chemical compound classified as an enoate ester, specifically the methyl ester of (2E,3Z,5E)-2-(methoxymethylene)-3-methyl-6-phenylhexa-3,5-dienoic acid. Its chemical formula is C16H18O3, and it has been identified as an antifungal antibiotic. Mucidin is produced by the basidiomycete fungus Oudemansiella mucida, which is known for its role in various ecological systems and its potential in pharmaceutical applications .

Safety information regarding Mucidin as a compound is not available.

Mucidin as a Pharmaceutical Product

A South Korean pharmaceutical company, Daehan New Pharm, manufactures a medication called Mucidin Cap []. This medication is likely named after the aforementioned compound, but the exact chemical composition of Mucidin Cap is not publicly available.

Mucidin exhibits significant biochemical activity through its interactions with mitochondrial components. It acts primarily as an inhibitor of electron transfer within the cytochrome bc1 complex of the mitochondrial respiratory chain. This inhibition affects the oxidation of succinate and NADH-linked substrates, leading to a decrease in ATP production in cells exposed to mucidin. Specifically, at concentrations of 1 μg/mg mitochondrial protein, mucidin can completely inhibit these oxidation processes .

Mucidin has demonstrated potent antifungal properties, effectively inhibiting the growth of various yeast species on glycerol and ethanol substrates. This makes it particularly useful in combating fungal infections that thrive on these carbon sources. The mode of action involves disrupting mitochondrial function in fungi, which is critical for their energy metabolism .

The synthesis of mucidin typically occurs through fermentation processes involving the basidiomycete Oudemansiella mucida. The production can be enhanced by optimizing growth conditions such as nutrient availability and environmental factors like temperature and pH. Additionally, submerged culture techniques have been employed to maximize yield by controlling the lipid composition of the mycelial culture, which can influence mucidin production .

Mucidin's primary application lies in its use as an antifungal agent. It has potential therapeutic uses in treating fungal infections in both agricultural and clinical settings. Furthermore, its ability to inhibit mitochondrial electron transport makes it a candidate for research into new antimicrobial agents that target similar pathways in other pathogens .

Studies have indicated that mucidin interacts specifically with components of the mitochondrial respiratory chain, notably inhibiting electron transfer reactions. This specificity suggests that mucidin may have fewer off-target effects compared to broader-spectrum antifungals. The interactions with cytochrome bc1 complex components are crucial for understanding its mechanism of action and potential side effects in non-target organisms .

Mucidin shares structural and functional similarities with several other compounds known for their antifungal properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Strobilurin A | Identical structure | Inhibits electron transfer | Derived from different fungal sources |

| Antimycin A | Similar backbone | Inhibits electron transport | Broad-spectrum activity |

| Oligomycin | Similar functional groups | Inhibits ATP synthase | Targets ATP synthesis directly |

Mucidin's unique aspect lies in its specific inhibition of the cytochrome bc1 complex, distinguishing it from other antifungals that may target different pathways or mechanisms .

Molecular Formula and Stereochemical Configuration

Mucidin, systematically known as methyl (2E,3Z,5E)-2-(methoxymethylidene)-3-methyl-6-phenylhexa-3,5-dienoate, represents a pivotal member of the strobilurin family of natural antifungal compounds [1] [2]. The molecular structure of mucidin is characterized by the empirical formula C₁₆H₁₈O₃, corresponding to a molecular weight of 258.31 g/mol and an accurate mass of 258.1256 Da [1] [3] [4]. This compound is catalogued under CAS Registry Number 52110-55-1 and PubChem CID 6437379, with the unique InChI key JSCQSBGXKRTPHZ-MGYGFCQBSA-N [1] [2] [4].

The stereochemical configuration of mucidin exhibits a complex arrangement of double bond geometries that is fundamental to its biological activity [5] [6] [7]. The compound contains three distinct double bonds with defined E/Z stereochemistry: the overall configuration is designated as (2E,3Z,5E), indicating a mixed stereochemical arrangement across the conjugated system [4] [6] [7]. Specifically, the C2-C3 double bond adopts a Z (cis) configuration, positioning the methyl group and the phenyl-containing chain on the same side of the double bond [6] [7]. The C5-C6 double bond exhibits E (trans) geometry, with the phenyl group positioned trans to the carbon chain [6] [7]. The methoxymethylidene moiety at the C12-C15 position also adopts an E (trans) configuration, placing the methoxy group trans to the ester functionality [4].

Table 1: Molecular Formula and Basic Properties of Mucidin

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈O₃ [1] |

| Molecular Weight (g/mol) | 258.31 [1] [3] |

| Molecular Weight (Da) | 258.3170 [2] |

| Accurate Mass (Da) | 258.1256 [2] |

| CAS Registry Number | 52110-55-1 [3] [4] |

| PubChem CID | 6437379 [1] |

| NPAID | NPA016384 [2] |

| InChI Key | JSCQSBGXKRTPHZ-MGYGFCQBSA-N [1] [4] |

| SMILES | C/C(=C\C=C\C1=CC=CC=C1)/C(=C\OC)/C(=O)OC [4] |

| IUPAC Name | methyl (2E,3Z,5E)-2-(methoxymethylidene)-3-methyl-6-phenylhexa-3,5-dienoate [4] |

The structural identity of mucidin has been definitively established through multiple lines of evidence, including the demonstration that mucidin and strobilurin A are identical compounds [5] [6] [7]. This identity was confirmed through comparative spectroscopic analysis, revealing that both compounds have identical ultraviolet and mass spectra, and co-elute during high-pressure liquid chromatography [5]. The compound is also known by alternative names including strobilurin A and mucidermin, reflecting its discovery from different fungal sources and research groups [1] [6] [7].

Table 2: Stereochemical Configuration of Mucidin

| Position | Configuration | Description |

|---|---|---|

| C2-C3 Double Bond | Z (cis) [6] [7] | Methyl group and phenyl chain on same side |

| C5-C6 Double Bond | E (trans) [6] [7] | Phenyl group positioned trans to carbon chain |

| C12-C15 Double Bond (methoxymethylidene) | E (trans) [4] | Methoxy group positioned trans to ester group |

| Overall Configuration | (2E,3Z,5E) [6] [7] [4] | Mixed E/Z configuration across conjugated system |

| Alternative Names | Strobilurin A, Mucidermin [1] [6] | Identical compound with multiple nomenclatures |

| Geometric Isomerism | E-Z isomerism present [6] [7] | Three double bonds with defined stereochemistry |

The determination of the correct stereochemical configuration has significant historical importance, as the structure was initially incorrectly assigned as the (E,E,E) geometric isomer when first isolated [6] [7]. Subsequent total synthesis studies definitively established the correct (2E,3Z,5E) configuration, highlighting the importance of synthetic chemistry in natural product structure determination [6] [7].

Spectroscopic Identification Techniques

The structural characterization of mucidin has been accomplished through the application of multiple complementary spectroscopic techniques, each providing crucial information about different aspects of the molecular structure [5] [2] [8]. The comprehensive spectroscopic analysis has enabled not only the initial structure determination but also the confirmation of stereochemical assignments and the establishment of structure-activity relationships within the strobilurin family.

Nuclear magnetic resonance spectroscopy represents the cornerstone technique for mucidin structure elucidation [8] [9] [10]. Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectroscopy reveals characteristic signal patterns that are diagnostic for the strobilurin framework [8] [10]. The aromatic protons of the phenyl ring system appear as complex multiplets in the 7.0-7.5 parts per million region, while the vinyl protons of the conjugated diene system generate characteristic signals in the 6.0-7.0 parts per million range with distinctive coupling patterns that confirm the E/Z stereochemistry [10]. The methoxy protons appear as singlets in the 3.5-4.0 parts per million region, and the methyl groups generate characteristic doublet or singlet patterns in the 1.5-2.5 parts per million range [10].

Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary structural information, with the carbonyl carbon of the ester functionality appearing in the characteristic 160-180 parts per million region [8] [10]. The aromatic and vinyl carbons generate multiple signals in the 120-140 parts per million range, while the methoxy carbons appear as distinct single peaks in the 50-60 parts per million region [10]. The integration patterns and coupling constants obtained from two-dimensional Nuclear Magnetic Resonance experiments have been particularly valuable for establishing connectivity patterns and confirming stereochemical assignments [8].

Table 3: Spectroscopic Identification Techniques for Mucidin

| Technique | Key Features | Characteristic Data |

|---|---|---|

| UV Spectroscopy | β-methoxyacrylate chromophore absorption | λmax values for conjugated system [5] |

| Mass Spectrometry (MS) | Molecular ion peak confirmation | m/z 258 [M]⁺, fragmentation pattern [5] |

| High Resolution MS | Accurate mass determination | m/z 258.1256 (calculated 258.1256) [2] |

| ¹H NMR | Aromatic and vinyl proton signals | Phenyl H, vinyl H, methoxy H signals [8] [10] |

| ¹³C NMR | Carbonyl and aromatic carbon signals | Ester C=O, aromatic C, vinyl C signals [8] [10] |

| IR Spectroscopy | C=O stretch, C=C stretches | Ester C=O ~1730 cm⁻¹, C=C stretches |

| X-ray Crystallography | Complete structural confirmation | Bond lengths, angles, stereochemistry [11] |

Mass spectrometry has played a crucial role in confirming the molecular formula and providing fragmentation patterns characteristic of the strobilurin structure [5] [12]. The molecular ion peak at m/z 258 corresponds precisely to the calculated molecular weight, while high-resolution mass spectrometry provides accurate mass determination to four decimal places (m/z 258.1256), confirming the elemental composition [5] [2]. The fragmentation patterns observed in mass spectrometry are consistent with the loss of methoxy groups and the characteristic fragmentation of the β-methoxyacrylate toxophore [12].

Ultraviolet spectroscopy provides valuable information about the conjugated π-electron system that is fundamental to the biological activity of mucidin [5]. The β-methoxyacrylate chromophore exhibits characteristic absorption maxima that are diagnostic for this class of compounds [5]. The ultraviolet spectrum has been particularly useful for confirming the identity of mucidin with strobilurin A, as both compounds exhibit identical ultraviolet spectral properties [5].

Infrared spectroscopy contributes additional structural confirmation through the identification of characteristic functional group vibrations [13]. The ester carbonyl group exhibits a strong absorption band at approximately 1730 cm⁻¹, while the conjugated double bonds generate characteristic C=C stretching vibrations in the fingerprint region [13]. The methoxy groups contribute additional characteristic vibrations that support the proposed structure.

X-ray crystallography has provided the ultimate structural confirmation for mucidin and related compounds [11]. Single crystal X-ray analysis has not only confirmed the overall molecular connectivity but has also provided precise determination of bond lengths, bond angles, and stereochemical configuration [11]. The absolute stereochemistry of mucidin was definitively established through X-ray crystallographic analysis of synthetic derivatives, confirming the (2E,3Z,5E) configuration [11].

Table 4: Nuclear Magnetic Resonance Spectroscopic Data Summary for Mucidin

| NMR Type | Chemical Shift Region | Assignment | Multiplicity/Pattern |

|---|---|---|---|

| ¹H NMR | 7.0-7.5 ppm | Aromatic protons (phenyl ring) [10] | Complex multiplet |

| ¹H NMR | 6.0-7.0 ppm | Vinyl protons (conjugated system) [10] | Characteristic vinyl coupling |

| ¹H NMR | 3.5-4.0 ppm | Methoxy protons [10] | Singlet |

| ¹H NMR | 1.5-2.5 ppm | Methyl protons [10] | Doublet/singlet patterns |

| ¹³C NMR | 160-180 ppm | Carbonyl carbon (ester) [8] [10] | Single peak |

| ¹³C NMR | 120-140 ppm | Aromatic and vinyl carbons [8] [10] | Multiple peaks |

| ¹³C NMR | 50-60 ppm | Methoxy carbons [10] | Single peaks |

Comparative Analysis with Other Strobilurin Derivatives

The strobilurin family encompasses a diverse group of natural products and synthetic derivatives that share the characteristic β-methoxyacrylate toxophore responsible for their biological activity [14] [6] [7]. Mucidin occupies a central position within this family, serving as both a representative natural product and a structural template for the development of commercial agricultural fungicides [14] [6] [15].

The relationship between mucidin and other natural strobilurin derivatives is particularly significant from both structural and biosynthetic perspectives [14] [16]. Oudemansin A, also isolated from Oudemansiella mucida, is structurally identical to mucidin, representing the same compound isolated independently by different research groups [16] [11]. This identity was established through comprehensive spectroscopic comparison and confirmed by total synthesis [16] [11]. The absolute stereochemistry of both compounds has been determined as (9S,10S)-configuration through synthetic studies [11].

Strobilurin B, isolated from Strobilurus tenacellus, shares the same molecular formula (C₁₆H₁₈O₃) and molecular weight (258.31 g/mol) as mucidin but differs in subtle structural details [6] [7]. The biosynthetic relationship between these compounds suggests they arise from common polyketide precursors but undergo different tailoring reactions during secondary metabolism [14]. Oudemansin B, produced by Xerula melanotricha, represents a more structurally divergent member of the family, with molecular formula C₁₇H₂₀ClO₄ and molecular weight 335.79 g/mol, incorporating additional methoxy and chloro substituents [11].

Table 5: Comparative Analysis of Natural Strobilurin Derivatives

| Compound | Molecular Formula | Molecular Weight | Origin | Key Structural Features |

|---|---|---|---|---|

| Mucidin (Strobilurin A) | C₁₆H₁₈O₃ [1] [6] | 258.31 [1] [6] | Oudemansiella mucida [2] [6] | β-methoxyacrylate with phenyl chain |

| Strobilurin B | C₁₆H₁₈O₃ [6] | 258.31 [6] | Strobilurus tenacellus [6] | Similar to Mucidin with structural variations |

| Oudemansin A | C₁₆H₁₈O₃ [16] [11] | 258.31 [11] | Oudemansiella mucida [16] [11] | Identical to Mucidin |

| Oudemansin B | C₁₇H₂₀ClO₄ [11] | 335.79 [11] | Xerula melanotricha [11] | Additional methoxy and chloro groups |

| Oudemansin X | C₁₆H₁₈O₄ [11] | 274.31 [11] | Oudemansiella radicata [11] | Additional methoxy group |

The synthetic strobilurin fungicides represent a significant advancement in agricultural chemistry, developed through systematic structural modification of the natural product leads [14] [6] [15]. Azoxystrobin, with molecular formula C₂₂H₁₇N₃O₅ and molecular weight 403.39 g/mol, incorporates a pyrimidine ring system that enhances photostability while maintaining the essential β-methoxyacrylate toxophore [14] [6]. Kresoxim-methyl (C₁₈H₁₉NO₄, 313.35 g/mol) features a benzene ring system with an oxime ether linkage, representing an alternative approach to improving the stability and selectivity of the natural product template [14] [6].

The structure-activity relationships within the strobilurin family reveal several critical structural features essential for biological activity [17] [15]. The β-methoxyacrylate toxophore is absolutely required for quinone outside inhibitor activity, as demonstrated by the fact that all active compounds in the family contain this structural motif [14] [6] [17]. The E-configuration of the methoxyacrylate double bond is essential, as Z-isomers show dramatically reduced activity [17]. The aromatic system, whether phenyl as in mucidin or more complex heterocyclic systems as in synthetic derivatives, provides additional binding interactions with the target site [14] [17].

Cross-resistance studies have provided valuable insights into the structural requirements for biological activity across the strobilurin family [17]. Mucidin-resistant mutants of Saccharomyces cerevisiae containing point mutations in mitochondrial DNA show cross-resistance to synthetic derivatives including kresoxim-methyl and azoxystrobin [17]. This cross-resistance pattern confirms that despite significant structural diversity within the family, all strobilurin derivatives share a common mechanism of action through inhibition of the cytochrome bc₁ complex [17].

Table 6: Comparison of Natural and Synthetic Strobilurin Derivatives

| Property | Mucidin | Azoxystrobin | Kresoxim-methyl |

|---|---|---|---|

| Origin | Natural (O. mucida) [2] | Synthetic [14] [6] | Synthetic [14] [6] |

| Molecular Formula | C₁₆H₁₈O₃ [1] | C₂₂H₁₇N₃O₅ [14] | C₁₈H₁₉NO₄ [14] |

| Photostability | Poor [14] [6] | Enhanced [14] [6] | Enhanced [14] [6] |

| Agricultural Use | None (prototype) [14] | Major fungicide [14] [6] | Major fungicide [14] [6] |

| Toxophore | β-methoxyacrylate [14] | Modified methoxyacrylate [14] | Oxime ether derivative [14] |

| Target Site | Cytochrome bc₁ complex [5] [17] | Cytochrome bc₁ complex [17] | Cytochrome bc₁ complex [17] |

The biosynthetic studies of strobilurin derivatives have revealed fascinating insights into the enzymatic machinery responsible for their production [14]. The biosynthetic gene clusters encoding strobilurin production contain highly reducing polyketide synthases with unusual C-terminal domains, including hydrolase and methyltransferase activities [14]. The key step in strobilurin biosynthesis involves an oxidative rearrangement catalyzed by a flavin adenine dinucleotide-dependent oxygenase, which creates the characteristic β-methoxyacrylate toxophore from polyketide precursors [14].

Mucidin, also known as strobilurin A, represents one of the most commercially important natural products derived from basidiomycete fungi. The biosynthetic pathways leading to mucidin formation involve complex enzymatic processes that have been extensively characterized through modern genomic and biochemical approaches [1] [2] [3]. The biosynthesis encompasses several distinct but interconnected pathways including polyketide synthase gene clusters, benzoyl-coenzyme A precursor utilization, oxidative rearrangement mechanisms, and methyltransferase-mediated modifications.

Polyketide Synthase Gene Clusters

The biosynthesis of mucidin is orchestrated by a highly specialized biosynthetic gene cluster that encodes a unique polyketide synthase system [4] [3]. The central component of this cluster is the stpks1 gene, which encodes a highly reducing polyketide synthase characterized by unusual C-terminal hydrolase and methyltransferase domains [3] [5]. This enzyme system represents a Type I modular polyketide synthase that operates through iterative condensation reactions to construct the core polyketide backbone of mucidin [6] [7].

The gene cluster organization includes several essential components working in concert to produce the final metabolite. The str9 gene encodes a crucial FAD-dependent oxygenase responsible for the key oxidative rearrangement that creates the characteristic β-methoxyacrylate toxophore [4] [3]. Additionally, two distinct methyltransferase genes, str2 and str3, encode O-methyltransferases that catalyze the final methylation steps in mucidin biosynthesis [8] [9].

| Gene | Enzyme Function | Domain Architecture | Catalytic Activity |

|---|---|---|---|

| stpks1 | Highly reducing PKS | KS-AT-DH-ER-KR-ACP-C-terminal domains | Tetraketide assembly |

| str9 | FAD-dependent oxygenase | Single domain | β-methoxyacrylate formation |

| str2 | O-methyltransferase | SAM-binding domain | Carboxyl group methylation |

| str3 | O-methyltransferase | SAM-binding domain | Enol group methylation |

The polyketide synthase encoded by stpks1 exhibits several distinctive features that distinguish it from conventional fungal polyketide synthases [6] [10]. The enzyme contains all essential domains for polyketide assembly including ketosynthase (KS), acyltransferase (AT), dehydratase (DH), enoyl reductase (ER), ketoreductase (KR), and acyl carrier protein (ACP) domains [6] [7]. The presence of both DH and ER domains classifies this enzyme as a highly reducing polyketide synthase, enabling the formation of fully saturated polyketide intermediates [11] [12].

Benzoyl-CoA Precursor Utilization

The biosynthesis of mucidin employs benzoyl-coenzyme A as an unusual starter unit, which is derived from phenylalanine through a specialized metabolic pathway [1] [2] [13]. This pathway represents a rare example of benzoyl-CoA utilization in fungal polyketide biosynthesis, with few other known examples including the squalestatin biosynthetic pathway [14] [15].

The conversion of phenylalanine to benzoyl-CoA proceeds through a multi-step process that shares similarities with plant phenylpropanoid metabolism [16] [17] [18]. The initial step involves phenylalanine ammonia-lyase (PAL) catalyzed deamination of phenylalanine to produce trans-cinnamic acid [19]. This reaction represents the entry point into the phenylpropanoid pathway and is essential for benzoyl-CoA formation [1] [2].

Following cinnamic acid formation, the pathway diverges from typical phenylpropanoid metabolism through a β-oxidation-like process that shortens the three-carbon side chain to produce benzoic acid [20] [18]. This process involves sequential oxidation and chain-shortening reactions analogous to fatty acid β-oxidation [17] [21]. The final step requires benzoate-CoA ligase activity to activate benzoic acid to benzoyl-CoA, making it available as a starter unit for the polyketide synthase [17] [22].

| Pathway Step | Substrate | Product | Enzyme System | Cofactors |

|---|---|---|---|---|

| Deamination | L-Phenylalanine | trans-Cinnamic acid | Phenylalanine ammonia-lyase | - |

| β-Oxidation | Cinnamic acid | Benzoic acid | β-Oxidation enzymes | CoA, NAD+ |

| Activation | Benzoic acid | Benzoyl-CoA | Benzoate-CoA ligase | ATP, CoA |

| PKS Priming | Benzoyl-CoA | PKS-bound benzoyl | Acyltransferase domain | - |

Isotopic labeling studies have confirmed that phenylalanine serves as the exclusive precursor to the benzoate starter unit in mucidin biosynthesis [1] [2]. Feeding experiments with [2,3-13C2]-phenylalanine demonstrated incorporation of the label into the phenyl ring of mucidin, while the side chain carbons were not incorporated intact, confirming the chain-shortening process [1] [23].

Oxidative Rearrangement Mechanisms

One of the most remarkable aspects of mucidin biosynthesis involves the oxidative rearrangement that transforms the linear tetraketide intermediate into the characteristic β-methoxyacrylate structure [1] [2] [3]. This rearrangement represents a key step that creates the bioactive toxophore responsible for mucidin's antifungal activity [24] [25].

The oxidative rearrangement is catalyzed by the FAD-dependent oxygenase Str9, which has been characterized both in vivo and in vitro [3] [5]. This enzyme catalyzes a complex transformation that converts the linear tetraketide prestrobilurin A into an intermediate that can be further processed to form the β-methoxyacrylate moiety [4] [3]. The mechanism likely involves epoxide formation followed by rearrangement, although direct evidence for epoxide intermediates remains limited [1] [2].

Evidence supporting epoxide involvement comes from the isolation of alternative rearrangement products that can be rationalized through epoxide chemistry [1] [2]. The discovery of pseudostrobilurin B, a biphenyl metabolite formed through alternative cyclization of the proposed epoxide intermediate, provides indirect support for this mechanism [1]. Additionally, the formation of strobilurins Y and Z through apparent methanolysis of epoxide intermediates further supports the involvement of epoxides in the rearrangement process [1].

| Rearrangement Stage | Intermediate | Mechanism | Evidence |

|---|---|---|---|

| Epoxidation | Prestrobilurin A | FAD-oxygenase catalysis | In vitro Str9 activity |

| Ring Opening | Epoxide intermediate | Nucleophilic attack | Alternative products |

| Rearrangement | Carbocation | 1,2-shift mechanisms | Isotopic labeling |

| Stabilization | β-methoxyacrylate | Elimination/methylation | Final product analysis |

The rearrangement mechanism represents a Meinwald-type oxidative rearrangement, a class of reactions known to involve epoxide intermediates and subsequent carbocation chemistry [26] [27]. The specificity of this rearrangement is crucial for biological activity, as the β-methoxyacrylate moiety is essential for cytochrome bc1 complex inhibition [24] [25] [28].

Methyltransferase-Mediated Modifications

The final steps in mucidin biosynthesis involve two sequential methylation reactions catalyzed by distinct O-methyltransferases [8] [9] [29]. These enzymes, Str2 and Str3, exhibit strict regiospecificity and operate in a defined sequence to complete the biosynthesis [9].

Str2 functions as the primary methyltransferase and specifically catalyzes methylation of carboxyl groups in strobilurin and bolineol precursors [8] [9]. This enzyme shows broad substrate specificity for carboxylic acid intermediates but cannot methylate enol groups [9]. The reaction requires S-adenosyl methionine as the methyl donor and produces the corresponding methyl ester [9] [30].

Str3 operates as the secondary methyltransferase and catalyzes the final methylation step that forms the characteristic enol methyl ether of mucidin [8] [9]. This enzyme specifically methylates enol groups and cannot function on carboxylic acid substrates [9]. Importantly, Str3 cannot methylate bolineol substrates, which lack the appropriate enol functionality [9].

| Methyltransferase | Substrate Specificity | Reaction Product | Kinetic Parameters |

|---|---|---|---|

| Str2 | Carboxyl groups | Methyl esters | First methylation step |

| Str3 | Enol groups | Enol methyl ethers | Final methylation step |

The sequential action of these methyltransferases is essential for biological activity [9]. Studies have shown that methylation enhances antifungal activity progressively through the pathway, with fully methylated mucidin exhibiting the highest potency [9]. The regiospecific nature of these enzymes ensures proper formation of the β-methoxyacrylate toxophore required for cytochrome bc1 complex inhibition [25] [28].

The methyltransferase reactions utilize S-adenosyl methionine as the universal methyl donor [9] [30]. Both enzymes belong to the Class I methyltransferase family and contain characteristic SAM-binding domains [31] [32]. The strict substrate specificity of these enzymes prevents formation of incorrectly methylated products that would lack biological activity [9].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

2: Subík J, Briquet M, Goffeau A. Spectral properties of cytochrome b-561 and cytochrome b-565 in mucidin-resistant mutants of Saccharomyces cerevisiae. Eur J Biochem. 1981 Oct;119(3):613-8. PubMed PMID: 7030742.

3: Michalkova-Papajova D, Obernauerova M, Subik J. Role of the PDR gene network in yeast susceptibility to the antifungal antibiotic mucidin. Antimicrob Agents Chemother. 2000 Feb;44(2):418-20. PubMed PMID: 10639374; PubMed Central PMCID: PMC89695.

4: Kucera I, Hedbávný R, Dadák V. Separate binding sites for antimycin and mucidin in the respiratory chain of the bacterium Paracoccus denitrificans and their occurrence in other denitrificans bacteria. Biochem J. 1988 Jun 15;252(3):905-8. PubMed PMID: 2844159; PubMed Central PMCID: PMC1149234.

5: Subik J, Ulaszewski S, Goffeau A. Genetic mapping of nuclear mucidin resistance mutations in Saccharomyces cerevisiae. A new pdr locus on chromosome II. Curr Genet. 1986;10(9):665-70. PubMed PMID: 3329042.

6: Von Jagow G, Gribble GW, Trumpower BL. Mucidin and strobilurin A are identical and inhibit electron transfer in the cytochrome bc1 complex of the mitochondrial respiratory chain at the same site as myxothiazol. Biochemistry. 1986 Feb 25;25(4):775-80. Erratum in: Biochemistry 1986 Dec 2;25(24):8124. PubMed PMID: 3008811.

7: Semerdzieva M, Musílek V. Mucidin-nonproducing mutants of oudemansiella mucida. Folia Microbiol (Praha). 1981;26(1):8-13. PubMed PMID: 7193624.

8: Sedmera P, Musílek V, Nerud F, Vondrácek M. Mucidin: its identity with strobilurin A. J Antibiot (Tokyo). 1981 Aug;34(8):1069. PubMed PMID: 7319921.

9: Tu S, Xie YQ, Gui SZ, Ye LY, Huang ZL, Huang YB, Che LM. Synthesis and fungicidal activities of novel benzothiophene-substituted oxime ether strobilurins. Bioorg Med Chem Lett. 2014 May 1;24(9):2173-6. doi: 10.1016/j.bmcl.2014.03.024. Epub 2014 Mar 26. PubMed PMID: 24717155.

10: Zouchová Z, Nerud F, Musílek V. Effect of tryptophan on the production of mucidin in cultures of basidiomycete Oudemansiella mucida. Folia Microbiol (Praha). 1982;27(4):237-41. PubMed PMID: 7141325.

11: Zouchová Z, Nerud F, Musílek V. Effect of glucitol on the production of mucidin in Oudemansiella mucida. Folia Microbiol (Praha). 1982;27(1):35-7. PubMed PMID: 7199509.

12: Iqbal Z, Han LC, Soares-Sello AM, Nofiani R, Thormann G, Zeeck A, Cox RJ, Willis CL, Simpson TJ. Investigations into the biosynthesis of the antifungal strobilurins. Org Biomol Chem. 2018 Aug 1;16(30):5524-5532. doi: 10.1039/c8ob00608c. PubMed PMID: 30027987; PubMed Central PMCID: PMC6085771.

13: di Rago JP, Coppée JY, Colson AM. Molecular basis for resistance to myxothiazol, mucidin (strobilurin A), and stigmatellin. Cytochrome b inhibitors acting at the center o of the mitochondrial ubiquinol-cytochrome c reductase in Saccharomyces cerevisiae. J Biol Chem. 1989 Aug 25;264(24):14543-8. PubMed PMID: 2547800.

14: Subík J, Behún M, Smigán P, Musílek V. Mode of action of mucidin, a new antifungal antibiotic produced by the basidiomycete Oudemansiella mucida. Biochim Biophys Acta. 1974 Apr 22;343(2):363-70. PubMed PMID: 4365630.

15: Degli Esposti M, Ghelli A, Butler G, Roberti M, Mustich A, Cantatore P. The cytochrome b of the sea urchin Paracentrotus lividus is naturally resistant to myxothiazol and mucidin. FEBS Lett. 1990 Apr 24;263(2):245-7. PubMed PMID: 2159421.

16: Snejdar V, Sasek V, Musílek V, Ludvík J. Ultrastructural changes, caused by the new antibiotic mucidin in Candida pseudotropicalis. Zentralbl Bakteriol Parasitenkd Infektionskr Hyg. 1976;131(2):97-100. PubMed PMID: 947119.

17: Li D, Liu M, Yang Y, Shi H, Zhou J, He D. Strong lethality and teratogenicity of strobilurins on Xenopus tropicalis embryos: Basing on ten agricultural fungicides. Environ Pollut. 2016 Jan;208(Pt B):868-74. doi: 10.1016/j.envpol.2015.11.010. Epub 2015 Nov 17. PubMed PMID: 26600417.

18: Subík J. Mucidin-resistant antimycin A-sensitive mitochondrial mutant of Saccharomyces cerevisiae. FEBS Lett. 1975 Nov 15;59(2):273-6. PubMed PMID: 776665.

19: Kettering M, Sterner O, Anke T. Antibiotics in the chemical communication of fungi. Z Naturforsch C. 2004 Nov-Dec;59(11-12):816-23. PubMed PMID: 15666540.

20: Sasek V, Musílek V. Effects of the new antifungal antibiotic mucidin. I. Semiquantitative comparison of the activities of mucidin, nystatin and pimaricin. Folia Microbiol (Praha). 1974;19(2):139-41. PubMed PMID: 4548038.